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Compound of Interest

Compound Name: N-cyclopentyl-1H-pyrazol-4-amine

Cat. No.: B3214975

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization of N-
cyclopentyl-1H-pyrazol-4-amine, a substituted aminopyrazole with potential applications in
medicinal chemistry and drug discovery. The document outlines its physicochemical properties,
a detailed protocol for its synthesis, and potential biological applications with corresponding
experimental procedures.

Physicochemical and Predicted Properties

While experimental data for N-cyclopentyl-1H-pyrazol-4-amine is limited in publicly available
literature, its fundamental properties can be predicted based on its structure. These predictions

are valuable for guiding experimental design, including solvent selection, purification methods,
and initial biological screening.
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Property Value Source

Molecular Formula CsHi3N3 [PubChem]
Molecular Weight 151.21 g/mol [PubChem]
Monoisotopic Mass 151.11095 Da [PubChem]
Predicted XlogP 15 [PubChem]
SMILES C1CCC(C1)NC2=CNN=C2 [PubChem]

INChl=1S/C8H13N3/c1-2-4-
InChl 7(3-1)11-8-5-9-10-6-8/h5- [PubChem]

7,11H,1-4H2,(H,9,10)

Predicted Mass Spectrometry Data:

Adduct m/z Predicted CCS (A2
[M+H]* 152.11823 1315
[M+Na]* 174.10017 137.0
[M-H]- 150.10367 133.8
[M+NHa4]* 169.14477 151.9
[M+K]* 190.07411 134.8

Data obtained from PubChem.

[1]

Experimental Protocols
Protocol 1: Synthesis of N-cyclopentyl-1H-pyrazol-4-

amine

This protocol describes a two-step synthesis of N-cyclopentyl-1H-pyrazol-4-amine from

commercially available 4-nitropyrazole and cyclopentanol, adapted from established methods

for the synthesis of 1-alkyl-4-aminopyrazoles.[2]
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Step 1: Synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole

e Reaction Setup: To a solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in
anhydrous tetrahydrofuran (THF) at O °C under a nitrogen atmosphere, add cyclopentanol
(1.2 eq).

e Mitsunobu Reaction: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl
azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

e Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-
24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify
the residue by flash column chromatography on silica gel using a hexane/ethyl acetate
gradient to yield 1-cyclopentyl-4-nitro-1H-pyrazole.

o Characterization: Confirm the structure of the product by *H NMR, 3C NMR, and mass
spectrometry.

Step 2: Synthesis of N-cyclopentyl-1H-pyrazol-4-amine

e Hydrogenation Setup: Dissolve 1-cyclopentyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or
methanol in a hydrogenation vessel.

o Catalyst Addition: Add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.

e Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere
(typically 1-3 atm) using a balloon or a Parr hydrogenator.

e Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-12 hours.
Monitor the reduction of the nitro group by TLC or LC-MS.

o Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to
remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

 Purification: Concentrate the filtrate under reduced pressure to yield N-cyclopentyl-1H-
pyrazol-4-amine. If necessary, further purify the product by recrystallization or column
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chromatography.

o Characterization: Confirm the final product's identity and purity using *H NMR, 13C NMR,
high-resolution mass spectrometry (HRMS), and elemental analysis.

Experimental Workflow for Synthesis
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Synthesis Workflow for N-cyclopentyl-1H-pyrazol-4-amine

Step 1: N-Alkylation (Mitsunobu Reaction)

4-Nitropyrazole +
Cyclopentanol +
Triphenylphosphine

\

Add DEAD/DIAD in THF at 0°C

\

Stir at Room Temperature (12-24h)

\

Purification (Column Chromatography)

\

1-Cyclopentyl-4-nitro-1H-pyrazole

Proceed to next step

Step 2: Nitro Gfoup Reduction

1-Cyclopentyl-4-nitro-1H-pyrazole in EtOH/MeOH

A

/

Add 10% Pd/C

A

/

Hydrogenation (H2

atmosphere, 4-12h)

A

/

Filtration and Purification

A

/

N-cyclopentyl-1H-pyrazol-4-amine
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Caption: A two-step synthesis of N-cyclopentyl-1H-pyrazol-4-amine.
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Protocol 2: In Vitro Kinase Inhibition Assay

Given that many pyrazole derivatives exhibit kinase inhibitory activity, this protocol outlines a
general method to assess the potential of N-cyclopentyl-1H-pyrazol-4-amine as a kinase
inhibitor.[3][4] The example below uses a generic serine/threonine kinase, but the protocol can
be adapted for specific kinases of interest.

e Materials:
o Kinase of interest (e.g., Akt, ERK, p38)
o Kinase-specific substrate peptide
o ATP (Adenosine triphosphate)
o N-cyclopentyl-1H-pyrazol-4-amine (test compound)
o Positive control inhibitor (e.g., Staurosporine)
o Kinase assay buffer (e.g., Tris-HCI, MgClz, DTT)
o ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
o 384-well white plates
e Procedure:

1. Prepare a serial dilution of N-cyclopentyl-1H-pyrazol-4-amine in DMSO, and then dilute
further in the kinase assay buffer.

2. To each well of a 384-well plate, add 2.5 pL of the test compound dilution or control
(DMSO for negative control, known inhibitor for positive control).

3. Add 2.5 pL of a solution containing the kinase and its specific substrate peptide in kinase
assay buffer.

4. Initiate the kinase reaction by adding 5 pL of ATP solution (at a concentration close to the
Km for the specific kinase).
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5. Incubate the plate at 30°C for 60 minutes.

6. Stop the reaction and detect the amount of ADP produced by adding the reagents from the
ADP-GIlo™ kit according to the manufacturer's instructions. This typically involves a 40-
minute incubation with the ADP-Glo™ reagent followed by a 30-minute incubation with the
Kinase Detection Reagent.

7. Measure the luminescence using a plate reader.

o Data Analysis:

1. Calculate the percentage of kinase inhibition for each concentration of the test compound
relative to the positive and negative controls.

2. Plot the percentage of inhibition against the logarithm of the compound concentration.

3. Determine the ICso value (the concentration of the inhibitor required to reduce kinase
activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate
software (e.g., GraphPad Prism).

Potential Applications and Signaling Pathways

Aminopyrazole scaffolds are prevalent in kinase inhibitors, which are crucial in cancer therapy
and the treatment of inflammatory diseases.[5][6] These compounds often target key signaling
pathways that regulate cell proliferation, survival, and apoptosis.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival
and growth.[6][7] Its dysregulation is a hallmark of many cancers, making it a prime target for
drug development. Pyrazole-based inhibitors have been shown to target kinases within this
pathway, such as Akt itself.[3]

Hypothetical Mechanism of Action

N-cyclopentyl-1H-pyrazol-4-amine, as a potential kinase inhibitor, could function by
competitively binding to the ATP-binding pocket of a kinase like Akt. This would prevent the
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phosphorylation of its downstream targets, thereby inhibiting the pro-survival signals and
potentially inducing apoptosis in cancer cells.

PI3K/Akt Signaling Pathway
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Caption: Potential inhibition of the PI3K/Akt pathway by N-cyclopentyl-1H-pyrazol-4-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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